molecular formula C6H5FN4 B1326544 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1034667-22-5

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1326544
M. Wt: 152.13 g/mol
InChI Key: UFONWAPOQPJJLL-UHFFFAOYSA-N
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Description

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a fluorinated heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The presence of the fluorine atom is particularly noteworthy as it can greatly influence the biological activity and metabolic stability of the molecule .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been achieved using this method, which could be adapted to synthesize 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine . Additionally, fluorinated pyrazolo[3,4-b]pyridine nucleosides have been obtained starting from 5-amino-1-(2,3-O-isopropylidene-b-D-ribofuranosyl)-1H-pyrazole, which suggests a pathway for introducing fluorine into the pyrazolopyridine core . Moreover, the synthesis of new fluorine-containing pyrazoles and their subsequent condensation with fluorinated 1,3-diketones has been explored, which could be relevant for the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, was characterized by NMR, MS, FT-IR, and single-crystal X-ray diffraction. Computational methods such as density functional theory (DFT) calculations can also be used to optimize the molecular structure and analyze non-covalent interactions, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions. For instance, 5-chloroethylpyrazolo[3,4-b]pyridines have been synthesized and further converted into tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines by treating with primary amines . This demonstrates the reactivity of the pyrazolopyridine core and its potential for further functionalization. Additionally, selective N-alkylation and reaction with different primary aliphatic amines, cyclic secondary amines, or l-amino acids have been used to synthesize novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity, acidity, and overall reactivity of the molecule. The spectral studies, including infrared and NMR spectroscopy, provide insights into the functional groups present and the purity of the synthesized compounds. The biological evaluation of these compounds, particularly as potential anticancer agents, indicates that some derivatives exhibit promising bioactivity at micromolar concentrations .

Scientific Research Applications

  • Synthesis of Pyrazolopyridine Derivatives

    • Application: Pyrazolopyridine derivatives, including 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, are synthesized for various purposes. The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Methods: The specific methods of synthesis vary, but they are generally categorized based on the method used to assemble the pyrazolopyridine system .
    • Results: The synthesis results in various pyrazolopyridine derivatives, which have a wide range of applications .
  • TRK Inhibitors

    • Application: Pyrazolopyridine derivatives are used as Tropomyosin receptor kinases (TRKs) inhibitors. TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .
    • Methods: Based on scaffold hopping and computer-aided drug design, pyrazolopyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .
    • Results: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Polo-like Kinase 4 (PLK4) Inhibitors

    • Application: This compound is used as a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine-protein kinase that plays a central role in centriole duplication. Inhibition of PLK4 is a promising strategy for cancer therapy .
    • Methods: The compound was discovered through structure-based drug design and further developed as a lead compound for PLK4-targeted anticancer drug discovery .
    • Results: The discovery supports the further development of this compound as a lead compound for PLK4-targeted anticancer drug discovery and as a useful chemical probe for the further biological research of PLK4 .
  • Synthesis of Vericiguat

    • Application: 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate for the preparation of vericiguat, a medication used to treat heart failure .
    • Methods: A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .
    • Results: The synthesis resulted in an overall yield of 48.3% .
  • Substitution Pattern Analysis

    • Application: Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, have been the subject of extensive research due to their structural similarity to the purine bases adenine and guanine . This research includes the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
    • Methods: The synthetic methods used for their synthesis are categorized based on whether they start from a preformed pyrazole or pyridine .
    • Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
  • Preparation of Vericiguat

    • Application: 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate for the preparation of vericiguat, a medication used to treat heart failure .
    • Methods: A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .
    • Results: The synthesis resulted in an overall yield of 48.3% .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .

properties

IUPAC Name

5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFONWAPOQPJJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648970
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

1034667-22-5
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wenglowsky - Expert opinion on therapeutic patents, 2013 - Taylor & Francis
Introduction: Numerous heterocycles occur as recurring motifs in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine has proved particularly versatile due to its ability to interact with …
Number of citations: 24 www.tandfonline.com

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